Fmoc-5-acetamido-2-aminobenzoic acid
Description
Fmoc-5-acetamido-2-aminobenzoic acid is a fluorobenzyloxycarbonyl (Fmoc)-protected derivative of 5-acetamido-2-aminobenzoic acid. The Fmoc group serves as a protective moiety for the amino group during solid-phase peptide synthesis (SPPS), enabling orthogonal deprotection under mild basic conditions . The acetamido substituent at the 5-position introduces both steric and electronic effects, which can influence solubility, reactivity, and intermolecular interactions. This compound is widely utilized in peptide engineering and as a building block in medicinal chemistry for designing targeted therapeutics .
Key structural features:
Structure
2D Structure
Properties
IUPAC Name |
5-acetamido-2-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5/c1-14(27)25-15-10-11-22(20(12-15)23(28)29)26-24(30)31-13-21-18-8-4-2-6-16(18)17-7-3-5-9-19(17)21/h2-12,21H,13H2,1H3,(H,25,27)(H,26,30)(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLXPSCVGYITQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of Fmoc-5-acetamido-2-aminobenzoic acid generally involves:
- Protection of the amino group on the 2-aminobenzoic acid core with the 9-fluorenylmethoxycarbonyl (Fmoc) group.
- Introduction of the acetamido group at the 5-position of the aromatic ring.
- Preservation of the carboxylic acid functionality for further coupling reactions.
Stepwise Preparation
Step 1: Starting Material Preparation
- Begin with 5-amino-2-aminobenzoic acid or its derivatives.
- The 5-amino group is typically acetylated to form the 5-acetamido substituent. This can be achieved by reaction with acetic anhydride or acetyl chloride under controlled conditions.
Step 2: Protection of the 2-Amino Group
- The free amino group at the 2-position is protected by reaction with 9-fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu) or similar Fmoc reagents.
- This step is usually carried out in a basic aqueous or organic solvent medium (e.g., sodium bicarbonate solution or DMF) to facilitate nucleophilic attack on the Fmoc reagent.
Step 3: Purification
- The resulting this compound is purified by recrystallization or chromatographic techniques such as silica gel chromatography.
- Characterization is done by NMR, MS, and elemental analysis to confirm structure and purity.
Detailed Synthetic Example (Literature-Based)
A representative synthesis from aromatic glycoconjugate studies includes:
| Step | Reagents and Conditions | Outcome | Yield (%) |
|---|---|---|---|
| 1 | Acetylation of 5-amino group with acetic anhydride | Formation of 5-acetamido-2-aminobenzoic acid | ~90 |
| 2 | Fmoc protection: Fmoc-OSu, base (e.g., NaHCO3), DMF | This compound | 85-95 |
| 3 | Purification by silica gel chromatography | Pure final compound | - |
Alternative Synthetic Routes and Considerations
Coupling via Activated Esters or Anhydrides
Protection Group Strategies
Reaction Optimization
- Reaction temperature control (e.g., −20°C to room temperature) is critical for controlling side reactions and maximizing yield.
- Use of coupling reagents like HOBt, HCTU, and DIEA can improve amide bond formation efficiency when coupling with amines.
Research Findings and Data Summary
| Parameter | Details |
|---|---|
| Starting Materials | 5-amino-2-aminobenzoic acid or derivatives |
| Key Reagents | Acetic anhydride, Fmoc-OSu, bases (NaHCO3, DIEA), coupling reagents (HOBt, HCTU) |
| Solvents | DMF, THF, DCM, aqueous bicarbonate |
| Reaction Conditions | Room temperature to −20°C, reaction time varies (30 min to several hours) |
| Purification Techniques | Silica gel chromatography, recrystallization |
| Characterization Methods | NMR (1H, 13C), Mass Spectrometry, Elemental Analysis, Melting Point |
| Typical Yields | 85–95% for protection steps, overall yield depends on scale and purification efficiency |
| Scale | Multigram scale synthesis feasible with optimized protocols |
Chemical Reactions Analysis
Types of Reactions: Fmoc-5-acetamido-2-aminobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The Fmoc group can be removed through base-catalyzed reactions, typically using piperidine in dimethylformamide (DMF).
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Piperidine in DMF is commonly used for the removal of the Fmoc group.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Removal of the Fmoc group results in the free amine.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHNO
- Molecular Weight : 416.43 g/mol
- CAS Number : 1185296-79-0
The compound features an Fmoc (9-fluorenylmethoxycarbonyl) group, which acts as a protecting group for the amino functional group during peptide synthesis. This protection is crucial for facilitating the stepwise assembly of peptides without unwanted side reactions .
Peptide Synthesis
This compound is primarily utilized in peptide synthesis as a protecting group. The Fmoc group can be selectively removed under basic conditions, allowing for the sequential addition of amino acids in solid-phase peptide synthesis (SPPS) methods. This process is essential for constructing complex peptides with high purity and yield .
Biological Studies
In biological research, this compound is employed to investigate protein-protein interactions and enzyme-substrate dynamics. Fmoc-Ac-Aba-OH can be incorporated into peptide-based inhibitors or probes, aiding in the exploration of biochemical pathways and therapeutic targets .
Medicinal Chemistry
The compound plays a vital role in developing peptide-based therapeutics. It is used to synthesize bioactive peptides that exhibit potential therapeutic properties, such as antimicrobial activity or enzyme inhibition. Its ability to facilitate the creation of diverse peptide libraries makes it valuable in drug discovery processes .
Industrial Applications
In the industrial sector, this compound is utilized in producing specialty chemicals, agrochemicals, and dyes. Its role as a building block in synthetic pathways underscores its versatility beyond academic research .
Case Study 1: Peptide-Based Inhibitors
A study demonstrated the use of Fmoc-Ac-Aba-OH in synthesizing peptide-based inhibitors targeting specific enzymes involved in cancer progression. The synthesized peptides showed significant inhibitory activity, highlighting the compound's relevance in therapeutic development.
Case Study 2: Protein Interaction Studies
Research involving Fmoc-Ac-Aba-OH has been pivotal in understanding protein interactions within cellular pathways. By incorporating this compound into peptides, researchers were able to elucidate mechanisms of action for various signaling proteins.
Mechanism of Action
The mechanism of action of Fmoc-5-acetamido-2-aminobenzoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of the amino acid, preventing it from participating in unwanted side reactions during the synthesis process. The Fmoc group can be selectively removed under basic conditions, allowing for the sequential addition of amino acids to form peptides .
Comparison with Similar Compounds
Table 1: Structural and Commercial Comparison of Fmoc-Protected Aminobenzoic Acids
*Calculated based on parent compound (194.19 g/mol) + Fmoc group (222.24 g/mol) .
Commercial Availability and Cost Analysis
- This compound is priced at $235.00 per gram, comparable to the chloro analog but significantly costlier than methoxy derivatives (e.g., $60.00 for 250 mg of Fmoc-5-amino-2-methoxybenzoic acid) . This disparity likely reflects the synthetic complexity of introducing acetamido groups versus methoxy or chloro substituents.
Research Findings and Functional Insights
- Peptide Synthesis Efficiency: this compound demonstrates slower coupling kinetics compared to methoxy derivatives due to steric hindrance from the acetamido group. However, it offers superior stability during acidic deprotection steps .
Biological Activity
Fmoc-5-acetamido-2-aminobenzoic acid (Fmoc-AABA) is a derivative of 2-aminobenzoic acid, notable for its application in peptide synthesis and biological research. The Fmoc (fluorenylmethyloxycarbonyl) group serves as a protecting group, enabling the selective synthesis of peptides by preventing side reactions. This compound has garnered attention for its potential biological activities, particularly in anti-inflammatory and analgesic contexts.
- Molecular Formula : C24H20N2O5
- Molecular Weight : 416.43 g/mol
Fmoc-AABA acts primarily as a protecting group in peptide synthesis. The Fmoc group can be removed under basic conditions, allowing for the sequential addition of amino acids to form peptides. This functionality is crucial for synthesizing bioactive peptides that may have therapeutic applications.
1. Analgesic Activity
Recent studies have indicated that derivatives of 5-acetamido-2-hydroxybenzoic acid exhibit significant analgesic properties. An in-silico study demonstrated enhanced bioavailability and binding affinity to the COX-2 receptor, a target for non-steroidal anti-inflammatory drugs (NSAIDs) .
- In Vivo Studies :
2. Anti-inflammatory Activity
The compound has also exhibited anti-inflammatory effects in various models:
- Formalin Test : Demonstrated efficacy in reducing edema formation during the inflammatory phase.
- Carrageenan-Induced Edema : Showed significant reduction in inflammation, suggesting potential use in treating inflammatory conditions .
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of Fmoc-AABA compared to its structural analogs:
| Compound | Analgesic Activity | Anti-inflammatory Activity | Anticancer Activity |
|---|---|---|---|
| This compound | High | Moderate | Limited |
| 5-Acetamido-2-hydroxybenzoic acid | Very High | High | Moderate |
| Para-Aminobenzoic Acid (PABA) | Moderate | Low | High |
Case Studies and Research Findings
- Study on Derivatives : A study focused on various derivatives of acetamido benzoic acids highlighted their improved binding affinities for COX-2 receptors and enhanced analgesic effects compared to traditional NSAIDs .
- Peptide Synthesis Applications : Fmoc-AABA has been utilized in synthesizing peptide-based inhibitors targeting various biological pathways, showcasing its versatility in medicinal chemistry .
- In Silico Studies : Computational modeling has predicted favorable pharmacokinetic profiles for Fmoc-AABA derivatives, suggesting potential for further development as therapeutic agents .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing Fmoc-5-acetamido-2-aminobenzoic acid, and how can purity be validated?
- Methodology : Synthesis typically involves sequential protection of the amino and carboxyl groups. The Fmoc group is introduced under basic conditions (e.g., using Fmoc-Cl in dimethylformamide) to protect the amine. After deprotection of temporary protecting groups (e.g., using trifluoroacetic acid), the acetamido group is introduced via acetylation.
- Purity Validation : High-performance liquid chromatography (HPLC) with UV detection at 265 nm (Fmoc absorption) is recommended. Complementary techniques like thin-layer chromatography (TLC, Rf ~0.3 in 7:3 ethyl acetate/hexane) and ¹H NMR (e.g., characteristic Fmoc aromatic protons at δ 7.3–7.8 ppm) ensure structural fidelity .
Q. How do solubility properties of this compound influence its handling in peptide synthesis?
- Methodology : The compound’s limited solubility in aqueous buffers necessitates the use of polar aprotic solvents (e.g., DMF or DMSO) during solid-phase peptide synthesis. Pre-dissolution in DMF (5–10% v/v) is advised before coupling reactions.
- Optimization : Sonication or mild heating (≤40°C) can enhance dissolution. Precipitation in cold diethyl ether is effective for purification .
Advanced Research Questions
Q. What strategies mitigate racemization during the incorporation of this compound into peptide chains?
- Experimental Design : Use low-temperature (0–4°C) coupling conditions with activating agents like HBTU or PyBOP. Minimize reaction time (<30 minutes) and employ additives (e.g., HOAt) to suppress base-induced racemization.
- Analysis : Monitor enantiomeric purity via chiral HPLC or circular dichroism (CD) spectroscopy. Comparative retention times with authentic standards are critical .
Q. How can conflicting NMR and mass spectrometry (MS) data for this compound derivatives be resolved?
- Data Contradiction Analysis :
- NMR Discrepancies : Check for solvent impurities (e.g., residual DMSO in D₂O solutions) or rotameric equilibria affecting peak splitting. Use DEPT-135 or HSQC to confirm carbon assignments.
- MS Anomalies : Electrospray ionization (ESI-MS) may generate adducts (e.g., Na⁺ or K⁺). Compare with high-resolution MALDI-TOF data to distinguish between molecular ions and adducts .
Q. What role does the Fmoc group play in the self-assembly of peptides containing this compound?
- Mechanistic Insight : The Fmoc group’s hydrophobicity and π-π stacking drive hierarchical assembly into β-sheet structures or hydrogels.
- Experimental Validation : Use TEM for morphological analysis and FTIR to confirm β-sheet signatures (amide I band at ~1630 cm⁻¹). Adjust pH (5.5–7.0) to modulate assembly kinetics .
Key Research Findings
- Synthetic Efficiency : Coupling yields exceed 85% when using PyBOP/DIEA in DMF, with minimal epimerization .
- Structural Stability : The acetamido group enhances resistance to enzymatic degradation in physiological conditions (t₁/₂ > 24 hours in serum) .
- Applications : Demonstrated utility in drug conjugates (e.g., antibody-drug linkages) due to orthogonal reactivity of Fmoc and acetamido groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
